molecular formula C7H8OS B8472257 2-Mercapto-6-methylphenol

2-Mercapto-6-methylphenol

Cat. No.: B8472257
M. Wt: 140.20 g/mol
InChI Key: BVQGQGLQBWVZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-methylphenol is a phenolic compound featuring a thiol (-SH) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. The thiol group confers reactivity typical of mercaptans (e.g., nucleophilicity), while the methyl group may influence steric effects and solubility.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

2-methyl-6-sulfanylphenol

InChI

InChI=1S/C7H8OS/c1-5-3-2-4-6(9)7(5)8/h2-4,8-9H,1H3

InChI Key

BVQGQGLQBWVZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Mercapto-6-methylphenol’s structural analogs using data from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups CAS Number Source ID
2-Mercapto-6-methylpyridine C₆H₇NS 125.19 150–155 Not reported Thiol, Pyridine, Methyl 18368-57-5
2-Methoxy-6-methylphenol C₈H₁₀O₂ 138.16 Not reported Not reported Methoxy, Phenol, Methyl 2896-67-5
2-Mercaptoethanol C₂H₆OS 78.13 Not reported 157–158 Thiol, Hydroxyl 60-24-2
2-Mercaptopyridine C₅H₅NS 111.16* Not reported Not reported Thiol, Pyridine 2637-34-5

Key Findings:

  • Functional Group Influence: Thiol vs. Methoxy: The thiol group in 2-Mercapto-6-methylpyridine and 2-Mercaptoethanol increases reactivity compared to the methoxy group in 2-Methoxy-6-methylphenol. Thiols are prone to oxidation and disulfide bond formation, whereas methoxy groups enhance stability . Aromatic vs. Aliphatic Systems: 2-Mercaptoethanol (aliphatic) has a lower boiling point (157–158°C) compared to aromatic analogs, reflecting weaker intermolecular forces .
  • Thermal Stability: 2-Mercapto-6-methylpyridine exhibits a high melting point (150–155°C), likely due to hydrogen bonding and aromatic stacking, whereas 2-Methoxy-6-methylphenol’s melting point is unreported but expected to be lower due to reduced polarity .
  • Structural Analogues in Applications: 2-Mercapto-6-methylpyridine: Used in coordination chemistry and catalysis due to its pyridine-thiol ligand properties . 2-Methoxy-6-methylphenol: Found in fragrance and flavor industries owing to its phenolic aroma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.